molecular formula C67H108O34 B2752573 Astersaponin A CAS No. 125085-16-7

Astersaponin A

Cat. No. B2752573
CAS RN: 125085-16-7
M. Wt: 1457.567
InChI Key: QCJUSXGOFMUXCB-HGJJLTKJSA-N
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Description

Astersaponin A is a type of triterpene glycoside . It is derived from the Aster tataricus plant . The molecular formula of this compound is C67H108O34 .


Synthesis Analysis

This compound can be isolated from the EtOH extract of Aster koraiensis . The structure of this compound was characterized by spectroscopic methods, ECD calculation, and acid hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound was identified through MS and 1D NMR spectroscopic data . The triterpenoid saponin was identified as Astersaponin I .


Chemical Reactions Analysis

This compound was isolated from the EtOH extract of Aster koraiensis . The structure of this compound was characterized by spectroscopic methods, ECD calculation, and acid hydrolysis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 1456.672 . It has a melting point of 223–224°C (in aq. MeOH) . The optical rotation is [α]23D -44.4° (c 1.1, MeOH) .

Scientific Research Applications

1. Neurodegenerative Disease Applications

Astersaponin A, particularly in the form of Astersaponin I, shows promising applications in the treatment of neurodegenerative diseases. Research has indicated its role in inducing autophagy, a self-degradative process critical for balancing sources of energy at critical times in development and in response to nutrient stress. This autophagy induction could be beneficial in neurodegenerative diseases like Parkinson's disease. Astersaponin I has been found to significantly increase the expression of LC3-II in SH-SY5Y cells, indicating autophagy induction (Kwon et al., 2019). Further studies have explored the neuroprotective effects of Astersaponin I on in vitro and in vivo Parkinson's disease models, suggesting its potential as a therapeutic candidate (Zhang et al., 2021).

2. Anti-inflammatory and Immunomodulatory Effects

This compound has shown potential in exerting anti-inflammatory effects. Research on the roots of Aster tataricus, containing astersaponins, revealed significant expectorant, antitussive, and anti-inflammatory effects, suggesting the role of astersaponins in these activities (Yu et al., 2015). Another study found that aster saponins exhibited potential anti-inflammatory activities by inhibiting nitric oxide formation in murine macrophages (Su et al., 2019).

3. Antioxidant and Anti-cancer Properties

Saponins, including this compound, have been associated with antioxidant and anti-cancer properties. Research highlights the roles of dietary saponins, including this compound, in cancer prevention and inhibition through mechanisms such as apoptosis, autophagy, cell cycle arrest, anti-proliferation, anti-metastasis, and anti-angiogenesis (Zhou et al., 2021). The potential of this compound in activating transcriptional pathways such as the NSAID-activated gene, which possesses anticarcinogenic and proapoptotic properties, has also been explored (Auyeung et al., 2009).

4. Role in Triterpene Biosynthesis and Biological Activities

This compound, as a triterpene, contributes to the diverse group of triterpenes found in plants. These compounds are involved in surface waxes, membranes, and potentially act as signaling molecules. The complex biosynthesis and diverse biological activities of triterpenes, including saponins like this compound, have been a subject of research, highlighting their applications in food, health, and industrial biotechnology sectors (Thimmappa et al., 2014).

Mechanism of Action

Astersaponin A has been found to have antiviral properties. It inhibits SARS-CoV-2 infection by blocking membrane fusion, which allows the viruses to invade the host cells . It has been proposed that this compound can be a broad-spectrum antiviral agent against the current COVID-19 pandemic and future outbreaks of novel viral pathogens .

properties

IUPAC Name

[(2S,3R,4S,5R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10R,11S,12aR,14bS)-5,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H108O34/c1-25-47(96-55-45(83)48(32(73)21-90-55)97-54-43(81)38(76)30(71)19-89-54)49(98-59-51(85)66(87,23-68)24-93-59)46(84)57(94-25)99-50-39(77)31(72)20-91-58(50)101-60(86)67-14-13-61(2,3)15-27(67)26-9-10-35-63(6)16-28(69)52(62(4,5)34(63)11-12-64(35,7)65(26,8)17-36(67)74)100-56-44(82)41(79)40(78)33(95-56)22-92-53-42(80)37(75)29(70)18-88-53/h9,25,27-59,68-85,87H,10-24H2,1-8H3/t25-,27-,28-,29-,30+,31+,32-,33+,34?,35?,36+,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64+,65+,66+,67+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJUSXGOFMUXCB-HGJJLTKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(CO1)(CO)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]([C@@]5(C[C@H]4O)C)(CCC7[C@@]6(C[C@@H]([C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H108O34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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